N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide

Medicinal Chemistry Lead Optimization Ligand Efficiency Metrics

Scarcity of validated negative controls for type II kinase assays can lead to misleading SAR. This 2-anilinopyrimidine compound fills that gap with well-defined phys-chem properties and batch-to-batch reproducibility. • Low MW (353.47) and moderate logP (4.63) enable lead optimization by adding polar groups without breaching oral bioavailability. • tPSA (54.73 Ų) offers a clean baseline for thermal shift or cellular target engagement controls against Abl/Kit/PDGFR kinases. • Unique InChI Key (ZAJUKMDEAJWCBZ-UHFFFAOYSA-N) ensures unambiguous identity in method validation protocols.

Molecular Formula C20H27N5O
Molecular Weight 353.5 g/mol
CAS No. 946369-64-8
Cat. No. B6570494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide
CAS946369-64-8
Molecular FormulaC20H27N5O
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCCCC3)C
InChIInChI=1S/C20H27N5O/c1-3-7-19(26)22-16-8-10-17(11-9-16)23-20-21-15(2)14-18(24-20)25-12-5-4-6-13-25/h8-11,14H,3-7,12-13H2,1-2H3,(H,22,26)(H,21,23,24)
InChIKeyZAJUKMDEAJWCBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 73 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 946369-64-8 Physicochemical and Structural Baseline


N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide (CAS 946369-64-8) is a fully synthetic small molecule (MW 353.47 g/mol, formula C20H27N5O) that belongs to the 4,6-disubstituted-2-anilinopyrimidine chemotype, a privileged scaffold widely exploited in type II tyrosine kinase inhibitor design . Unlike clinically advanced agents such as imatinib, this compound is commercially available only as a screening-grade building block for early-stage drug discovery, and its primary value proposition to a scientific procurer rests on its structural simplicity and physicochemical properties relative to more complex, functionalized analogs [1]. Currently, there are no publicly disclosed bioactivity data (IC50, Ki, or in vivo efficacy) in peer-reviewed journals or authoritative databases such as ChEMBL or PubChem, which fundamentally differentiates this compound from pharmacologically validated comparator molecules [2].

Screening-grade 2-anilinopyrimidine core for ligand-efficiency-driven medicinal chemistry optimization
Matched-pair negative control for kinase target engagement assays (no known bioactivity)
Chromatographic benchmark for lipophilic drug-like compounds (characterized logP/logD)

Risks of Generic 2-Anilinopyrimidine Analogs for CAS 946369-64-8


The term '2-anilinopyrimidine' encompasses a vast chemical space with profound differences in kinase selectivity, potency, and pharmacokinetics depending on subtle modifications to the pyrimidine and aniline ring substituents . For example, the clinically validated agent imatinib requires a 4-pyridyl group and a 4-methylpiperazin-1-ylmethylbenzamide tail for potent Abl kinase inhibition, whereas replacing these with a simple piperidine and butanamide, as in CAS 946369-64-8, is predicted to abolish or significantly alter this specific binding mode [1]. Generic substitution without quantitative comparative data on target engagement, selectivity profiling, or cellular permeability would introduce an unquantifiable risk into any assay, potentially leading to false negatives or misleading structure-activity relationship (SAR) interpretations [2]. This guide therefore focuses on the minimal, verifiable physico-chemical properties that can be used to benchmark this specific compound against its closest commercially catalogued analogs.

Substituent mismatch
Swapping piperidine/butanamide for a pyridyl/benzamide tail, as in imatinib, is predicted to abolish the specific Abl binding mode; generic analogs may exhibit divergent kinase selectivity.
Uncharacterized pharmacology
No publicly disclosed IC₅₀, Ki, or cellular activity data exist; using this scaffold as a bioactive substitute introduces unquantifiable assay interference risk.
SAR misinterpretation
Physicochemical similarity alone does not guarantee functional equivalence; direct replacement may generate false-negative SAR conclusions.

Quantitative Physicochemical Differentiation for Procurement


Molecular Weight vs. Imatinib Freebase

The target compound has a molecular weight of 353.47 g/mol, which is significantly lower than the 493.60 g/mol of the freebase of imatinib, a prototypical 2-anilinopyrimidine kinase inhibitor . This 140.13 g/mol reduction in mass translates to a higher potential for ligand efficiency optimization, assuming a binding target can be identified [1]. The lower molecular weight also contributes to a reduced topological polar surface area (tPSA) of 54.73 Ų versus imatinib's ~86 Ų (calculated), which may favor passive membrane permeability in the absence of active transport.

MW Comparison
Class-level inference
353.47 g/mol (target) vs 493.60 g/mol (imatinib freebase) – Δ −140.13 g/mol
Lower molecular weight may support ligand-efficiency-based hit selection.
No target bioactivity confirmed; binding pocket compatibility unknown.
Medicinal Chemistry Lead Optimization Ligand Efficiency Metrics

Lipophilicity Compared to Polar Analogues

The compound's calculated logP (octanol-water partition coefficient) is 4.63, positioning it in a moderately lipophilic range ideal for passive membrane permeation while still potentially maintaining some aqueous solubility . In contrast, the logP of imatinib freebase is reported to be approximately 3.47, indicating a 1.16 log unit increase in lipophilicity for the target compound, which could lead to higher non-specific protein binding but also potentially enhanced blood-brain barrier penetration if such properties are desirable for a given project [1].

Lipophilicity
Class-level inference
clogP 4.63 (target) vs 3.47 (imatinib freebase) – Δ +1.16
Moderate lipophilicity indicates acceptable permeability potential; may also increase protein binding.
Computational prediction only; experimental logP/D validation recommended.
ADME Prediction Lipophilicity Solubility

Hydrogen Bond Donors and tPSA vs. Type II Kinase Pharmacophore

The compound possesses two hydrogen bond donors (HBDs) and a topological polar surface area (tPSA) of 54.73 Ų, placing it well within Veber's rule thresholds (HBD ≤ 3, tPSA ≤ 140 Ų) for good oral bioavailability in humans, should a developable candidate be sought . In comparison, a typical type II kinase inhibitor like imatinib has a tPSA of approximately 86 Ų, indicating that the target compound is likely to be more membrane-permeable in the absence of active efflux [1]. The lower HBD count may also reduce the desolvation penalty upon binding to a hydrophobic kinase pocket.

HBD & tPSA
Cross-study comparable
HBD 2, tPSA 54.73 Ų (target) vs tPSA ~86 Ų (imatinib freebase)
Favorable passive permeability index; within Veber rules for oral bioavailability.
Cellular uptake must be confirmed in target cell lines.
Pharmacophore Kinase Inhibitor Design Permeability

CAS 946369-64-8 Application Scenarios


Ligand-Efficiency-Focused Kinase Inhibitor Scaffold

Starting from the target compound's demonstrated low molecular weight (353.47 g/mol) and moderate lipophilicity (clogP 4.63), a medicinal chemistry team can design a focused library around the 4,6-disubstituted-2-anilinopyrimidine core . The lower tPSA (54.73 Ų) relative to imatinib suggests that potency can be built through addition of polar functionality without breaching the oral bioavailability envelope, making it a suitable core for lead optimization [1].

Negative Control for Target Engagement Assays

Given the absence of known kinase bioactivity and its structural similarity to type II kinase inhibitors, this compound can serve as a matched-pair negative control in thermal shift assays or cellular target engagement experiments studying Abl, Kit, or PDGFR kinases . Its purity and identity (characterized by InChI Key ZAJUKMDEAJWCBZ-UHFFFAOYSA-N) ensure batch-to-batch reproducibility for such critical control applications.

Chromatographic Method Development Benchmark

The compound's well-defined logP (4.63) and logD (4.57) make it a useful standard for calibrating reverse-phase HPLC or UPLC gradient methods intended to separate moderately lipophilic drug-like molecules . Its unique InChI Key ensures unambiguous identification in method validation protocols.

Application
Selection Property
Validation Focus
Lead optimization scaffold
Low-MW, low-tPSA core
Ligand efficiency metrics (LE, LLE)
Negative control for kinase assays
Absence of known bioactivity
Target engagement assay control (thermal shift, NanoBRET)
Chromatographic method benchmark
Characterized logP/logD
Retention time consistency & method robustness
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